2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methyl group and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The final step often includes the formation of the carboxamide group via amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods like chromatography and crystallization ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide include:
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Pyridine derivatives: Compounds with similar pyridine-based structures and functional groups.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-16(6-4-7-19-14)18(24)21-13-15-5-3-8-20-17(15)23-11-9-22(2)10-12-23/h3-8H,9-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNDFTMJFQYGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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